molecular formula C17H28O4 B14509749 Formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane CAS No. 63428-91-1

Formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane

Cat. No.: B14509749
CAS No.: 63428-91-1
M. Wt: 296.4 g/mol
InChI Key: SPEZSLLCUQOEJZ-UHFFFAOYSA-N
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Description

Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is a complex polymeric compound synthesized from formaldehyde, p-tert-amylphenol, propylene oxide, and ethylene oxide. This compound is known for its unique properties and applications in various industries, including the petroleum industry, where it is used as a demulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves several steps:

    Synthesis of p-tert-amylphenol amine resin: This is achieved by reacting p-tert-amylphenol with formaldehyde and tetraethylenepentamine.

    Polymerization: The p-tert-amylphenol amine resin is then used as an initiator to polymerize with ethylene oxide (EO) and propylene oxide (PO).

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reaction conditions such as temperature, pressure, and the ratio of reactants are carefully controlled to achieve the desired polymer properties. The polymer is then purified and modified for specific applications, such as oil-soluble or water-soluble demulsifiers .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and amine groups.

    Substitution: The polymer can participate in substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms into the polymer structure .

Scientific Research Applications

Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is unique due to its multi-branched structure and the specific combination of monomers used in its synthesis. This gives it distinct properties such as enhanced demulsification performance and the ability to be modified for specific applications .

Properties

CAS No.

63428-91-1

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane

InChI

InChI=1S/C11H16O.C3H6O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-2-4-3;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;3H,2H2,1H3;1-2H2;1H2

InChI Key

SPEZSLLCUQOEJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1

Related CAS

63428-91-1

Origin of Product

United States

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